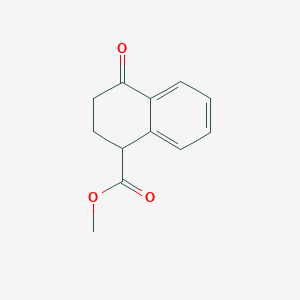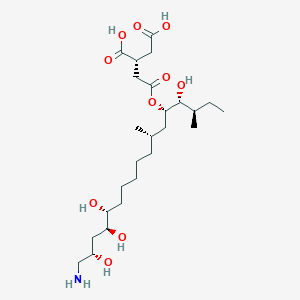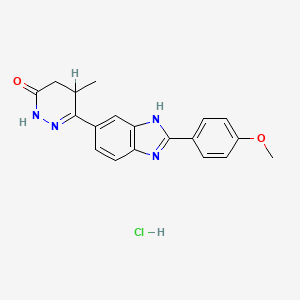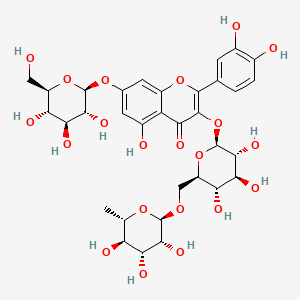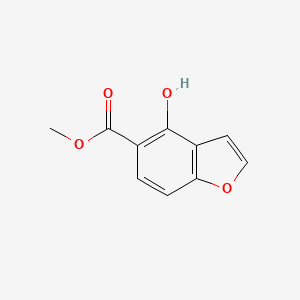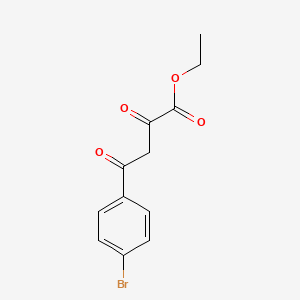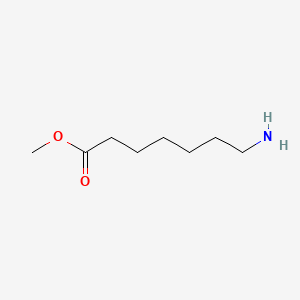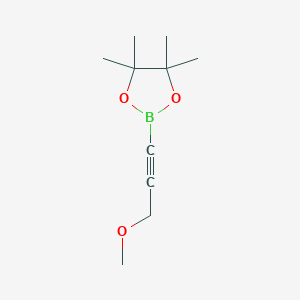
2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MMB or MMBY, and it is a boronic acid derivative that has been used in various studies to investigate its mechanism of action and potential biochemical and physiological effects.
Applications De Recherche Scientifique
Crystal Structure and Synthesis
- The compound 4,4,5,5-Tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane was prepared under a nitrogen atmosphere, demonstrating a twisted conformation in its molecular structure. No significant intermolecular interactions were observed in its crystal structure (Li & Wang, 2016).
- Another study synthesized and characterized compounds related to 2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, using crystallographic and conformational analyses, and further investigated their molecular structures using density functional theory (DFT) (Huang et al., 2021).
Molecular Structure Analysis
- The study of the compound 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl1,3,2-dioxaborolane, prepared from 2-ethoxy-4,4,5,5-tetramethyl-l,3,2dioxaborolane, revealed a tetracoordinated boron atom, indicating its naming as an inner trioxoammoniumborate. This compound consists of a planar aromatic 6-ring, a heterocyclic 5-ring, and the borolane 5-ring (Seeger & Heller, 1985).
Synthesis Applications
- The Suzuki cross-coupling reaction was used to synthesize 5-(methoxymethoxy)-2-methylidenepentanol, involving 2-[3-(methoxymethoxy)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This demonstrates its application in complex organic synthesis (Hoan, 2015).
- The compound 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was prepared and characterized, indicating its potential in synthesizing complex organic molecules (Coombs et al., 2006).
Polymer Synthesis
- In a study focusing on poly(3-hexylthiophene), 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was polymerized, yielding polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity, indicating its importance in precision polymer synthesis (Yokozawa et al., 2011).
Propriétés
IUPAC Name |
2-(3-methoxyprop-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDZPOHVHLSGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479183 | |
| Record name | 2-(3-Methoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
634196-63-7 | |
| Record name | 2-(3-Methoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




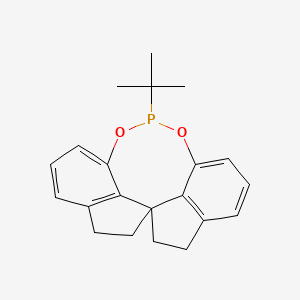
![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)
![7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600887.png)
